3-Amino-4-methylbenzamide

Description

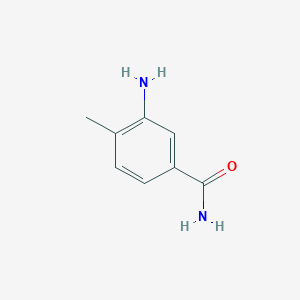

Structure

3D Structure

Properties

IUPAC Name |

3-amino-4-methylbenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N2O/c1-5-2-3-6(8(10)11)4-7(5)9/h2-4H,9H2,1H3,(H2,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VYBKAZXQKUFAHG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)C(=O)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9044407 | |

| Record name | 3-Amino-4-methylbenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9044407 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

150.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19406-86-1 | |

| Record name | 3-Amino-4-methylbenzamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=19406-86-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Amino-4-methylbenzamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019406861 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzamide, 3-amino-4-methyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 3-Amino-4-methylbenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9044407 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-amino-p-toluamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.039.111 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3-AMINO-4-METHYLBENZAMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/51VB4677FF | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

3-Amino-4-methylbenzamide CAS number 19406-86-1 properties

An In-Depth Technical Guide to 3-Amino-4-methylbenzamide (CAS No. 19406-86-1)

Introduction

This compound, identified by the CAS number 19406-86-1, is a substituted aromatic amide that serves as a pivotal building block in various fields of chemical synthesis.[1][2] Characterized by a benzene ring functionalized with an amino group, a methyl group, and a carboxamide group, its structure offers multiple reactive sites. This versatility makes it a valuable intermediate in the synthesis of pharmaceuticals, dyes, and other specialty organic compounds.[1][2] This guide provides a comprehensive overview of its chemical and physical properties, applications, synthesis, and safety protocols, tailored for researchers and professionals in drug development and materials science.

Chemical Identity and Physicochemical Properties

The unique arrangement of functional groups on the benzamide core dictates the compound's chemical behavior and physical characteristics. The amino group imparts basicity, while the amide and the aromatic ring system can participate in various electrophilic and nucleophilic substitution reactions.[2]

Table 1: Core Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 19406-86-1 | [2][3][4] |

| Molecular Formula | C₈H₁₀N₂O | [1][2][3] |

| Molecular Weight | 150.18 g/mol | [1][3][4] |

| IUPAC Name | This compound | [5] |

| Synonyms | 3-Amino-p-toluamide, Benzamide, 3-amino-4-methyl-, Fast Red Base DB-60 | [1][2][3] |

| Appearance | Light brown or grey crystalline solid/powder | [1][6] |

| Melting Point | 127-132 °C | [1][7] |

| Boiling Point | 304 °C (Predicted) | [1] |

| Density | ~1.185 g/cm³ | [1] |

| Solubility | Soluble in polar solvents. DMSO (Sparingly), Methanol (Slightly). Water: 39.8 g/L at 20°C. | [2][6][8] |

| Refractive Index | 1.615 (at 22°C) | [1] |

| Canonical SMILES | CC1=C(C=C(C=C1)C(=O)N)N | [5][9] |

| InChI Key | VYBKAZXQKUFAHG-UHFFFAOYSA-N | [2][5][9] |

Spectroscopic Profile

Structural elucidation and purity assessment of this compound are supported by a range of spectroscopic techniques. Publicly accessible databases provide reference spectra:

-

¹H NMR: Proton NMR data is available for confirming the positions of aromatic and aliphatic protons.[5]

-

Mass Spectrometry (MS): GC-MS and LC-MS data confirm the molecular weight and fragmentation patterns of the compound.[5]

-

Infrared Spectroscopy (IR): FTIR spectra, typically obtained using KBr wafer or ATR techniques, reveal characteristic peaks for the N-H stretches of the amino and amide groups, the C=O stretch of the amide, and C-H bonds of the aromatic ring and methyl group.[5]

-

UV-VIS Spectroscopy: UV spectra provide information on the electronic transitions within the molecule.[5]

Core Applications and Mechanistic Insights

The utility of this compound stems from its role as a versatile chemical intermediate. The primary amino group is a key reactive handle, particularly for diazotization reactions, which is a cornerstone of azo dye synthesis.

Pharmaceutical Synthesis

This compound is a valuable starting material in drug discovery and development.

-

Kinase Inhibitors: It is cited as a useful precursor for preparing heteroaryl compounds that function as ERK1/ERK2 inhibitors.[2][7] The interaction with enzymes like P38 kinase has also been investigated, suggesting potential applications in developing anti-inflammatory agents. The core structure serves as a scaffold that can be elaborated to achieve specific binding affinities with target enzymes.

Dye and Pigment Industry

This compound is an important raw material for producing organic pigments.[1]

-

Azo Pigments: It is used to synthesize C.I. Pigment Red 267 and C.I. Pigment Red 268.[10] The synthesis pathway involves a diazotization of the amino group on this compound, followed by a coupling reaction with a naphthol derivative (e.g., 3-Hydroxy-N-o-tolyl-2-naphthamide for Pigment Red 267).[10]

Synthesis and Analysis Protocols

General Synthesis Pathway

While multiple specific synthetic routes exist, a common conceptual pathway involves the functionalization of a simpler toluene-based precursor.[2] This multi-step process is designed to introduce the required amino and amide groups in the correct orientation.

Analytical Protocol: Purity Assessment by HPLC

Ensuring the purity of this compound is critical for its subsequent applications. A reverse-phase high-performance liquid chromatography (RP-HPLC) method is suitable for analysis.[11]

Objective: To determine the purity of a this compound sample.

Methodology:

-

Column Selection: A Newcrom R1 column or equivalent C18 stationary phase is appropriate for this analysis.[11]

-

Mobile Phase Preparation: Prepare a mobile phase consisting of a mixture of acetonitrile (MeCN) and water, acidified with a small amount of phosphoric acid. For mass spectrometry (MS) detection, formic acid should be used in place of phosphoric acid.[11]

-

Sample Preparation: Accurately weigh and dissolve a sample of this compound in a suitable solvent (e.g., the mobile phase or a compatible polar solvent like methanol) to a known concentration (e.g., 1 mg/mL).

-

Instrument Setup:

-

Set the HPLC system flow rate (e.g., 1.0 mL/min).

-

Set the column oven to a constant temperature (e.g., 25 °C).

-

Set the UV detector to an appropriate wavelength for detection.

-

-

Injection and Data Acquisition: Inject a small volume (e.g., 10 µL) of the prepared sample onto the column and record the chromatogram.

-

Analysis: The purity is calculated by determining the area percentage of the main peak corresponding to this compound relative to the total area of all peaks in the chromatogram.

Safety, Handling, and Storage

Proper handling of this compound is essential to ensure laboratory safety. The compound is classified as hazardous.

GHS Hazard Information:

-

Eye Damage/Irritation: Causes serious eye damage or irritation.[5][13]

-

Skin Irritation: May cause skin irritation.[5]

-

Respiratory Irritation: May cause respiratory irritation.[5][14]

Table 2: Safety and Handling Protocols

| Aspect | Recommendation | Source(s) |

| Personal Protective Equipment (PPE) | Wear chemical safety goggles conforming to EN166, protective gloves (inspect prior to use), and a lab coat. Use a NIOSH/MSHA-approved respirator if dust exposure is likely. | [6][13][14] |

| Engineering Controls | Use only in a well-ventilated area, such as a chemical fume hood. Ensure eyewash stations and safety showers are readily accessible. | [13][14] |

| First Aid Measures | If Swallowed: Rinse mouth and get medical help. In Eyes: Immediately rinse with water for several minutes, removing contact lenses if possible. On Skin: Wash with plenty of soap and water. | [6][13][14] |

| Storage Conditions | Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible substances like strong oxidizing agents and acids. | [1][13] |

| Toxicity Data | Oral LD50 (rat): 1727 mg/kg. EC50 (Daphnia magna, 48h): 6.9 mg/L. | [6] |

Conclusion

This compound (CAS 19406-86-1) is a functionally rich organic compound with significant utility as a chemical intermediate. Its well-defined physicochemical properties and predictable reactivity make it a reliable building block in the synthesis of high-value products, including kinase inhibitors for pharmaceutical applications and azo pigments for the dye industry. Adherence to established safety and handling protocols is paramount to mitigate the risks associated with its use. This guide provides the foundational knowledge required for scientists and researchers to effectively and safely incorporate this versatile compound into their development and manufacturing workflows.

References

-

Vertex AI Search Result[1]

-

Vertex AI Search Result[2]

-

Vertex AI Search Result[8]

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

-

CAS Common Chemistry. (n.d.). This compound. American Chemical Society. Retrieved from [Link]

-

Vertex AI Search Result[14]

-

Vertex AI Search Result[15]

-

SIELC Technologies. (2018). Separation of this compound on Newcrom R1 HPLC column. Retrieved from [Link]

-

WorldOfDyes. (2013). This compound. Retrieved from [Link]

Sources

- 1. This compound, C8H10N2O, 19406-86-1, 2 Methyl 5 Carboxamidoaniline [mallakchemicals.com]

- 2. CAS 19406-86-1: this compound | CymitQuimica [cymitquimica.com]

- 3. chemscene.com [chemscene.com]

- 4. scbt.com [scbt.com]

- 5. This compound | C8H10N2O | CID 88043 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. echemi.com [echemi.com]

- 7. This compound | 19406-86-1 [chemicalbook.com]

- 8. This compound | 19406-86-1 [amp.chemicalbook.com]

- 9. CAS Common Chemistry [commonchemistry.cas.org]

- 10. This compound [dyestuffintermediates.com]

- 11. This compound | SIELC Technologies [sielc.com]

- 12. echemi.com [echemi.com]

- 13. fishersci.com [fishersci.com]

- 14. capotchem.cn [capotchem.cn]

- 15. calpaclab.com [calpaclab.com]

physicochemical characteristics of 3-Amino-4-methylbenzamide

An In-depth Technical Guide to the Physicochemical Characteristics of 3-Amino-4-methylbenzamide

Foreword: A Molecule of Versatility

In the landscape of pharmaceutical intermediates and fine chemicals, certain molecules stand out not for their complexity, but for their foundational utility. This compound (CAS No. 19406-86-1) is one such compound. Characterized by a benzamide scaffold functionalized with both an amino and a methyl group, it serves as a critical building block in the synthesis of a diverse range of higher-order molecules, including active pharmaceutical ingredients (APIs) and dye intermediates.[1][2] Its physicochemical properties are not merely academic data points; they are the critical parameters that dictate its behavior in synthesis, formulation, and ultimately, its utility in drug development and materials science.

This guide provides an in-depth analysis of the core . We move beyond simple data reporting to explore the causality behind these properties and detail the robust experimental methodologies required for their accurate determination. This document is intended for researchers, scientists, and drug development professionals who require a comprehensive and practical understanding of this versatile intermediate.

Molecular and Structural Characteristics

The identity and behavior of any chemical compound are fundamentally rooted in its structure. This compound is an organic compound featuring a benzene ring substituted with an amino (-NH2), a methyl (-CH3), and a carboxamide (-C(=O)NH2) group.[2]

-

IUPAC Name: this compound[5]

-

Synonyms: 3-Amino-p-toluamide, Benzamide, 3-amino-4-methyl-, Fast Red Base DB-60[1][2][3]

The spatial arrangement of its functional groups—the basic amino group and the hydrogen-bonding capable amide group—is pivotal, influencing its solubility, polarity, and reactivity.[2]

Caption: Workflow for Shake-Flask Solubility Measurement.

Step-by-Step Protocol:

-

System Preparation: Prepare a buffer solution at the desired pH (e.g., phosphate buffer at pH 7.4 to simulate physiological conditions). Maintain a constant temperature using a water bath or incubator (e.g., 25°C or 37°C). 2[6]. Addition of Solute: Add an excess amount of solid this compound to a sealed flask containing a known volume of the buffer. "Excess" means enough solid remains undissolved at the end of the experiment. 3[7]. Equilibration: Place the flask in the temperature-controlled shaker and agitate for a sufficient period (typically 24 to 48 hours) to ensure equilibrium is reached.

-

Phase Separation: After equilibration, let the flasks stand to allow the undissolved solid to sediment. Carefully withdraw a sample of the supernatant using a syringe fitted with a filter (e.g., 0.22 µm PVDF) to remove all particulate matter. This step is critical to avoid overestimating the solubility. 5[8]. Quantification: Accurately dilute the clear filtrate with a suitable solvent. Analyze the concentration of this compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

-

Validation: Prepare samples in triplicate to ensure the reproducibility of the result.

pKa Determination via UV-Vis Spectrophotometry

Causality: This method leverages the Beer-Lambert law and the fact that the UV-Vis absorbance spectrum of an ionizable compound often changes as it protonates or deprotonates. B[9]y measuring the absorbance at a specific wavelength across a range of pH values, one can plot a titration curve and determine the pKa. This method is highly sensitive and requires only a small amount of material.

[10]dot graph TD { graph [fontname="Helvetica", fontsize=12]; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=10, color="#5F6368"];

}

Sources

- 1. This compound, C8H10N2O, 19406-86-1, 2 Methyl 5 Carboxamidoaniline [mallakchemicals.com]

- 2. CAS 19406-86-1: this compound | CymitQuimica [cymitquimica.com]

- 3. chemscene.com [chemscene.com]

- 4. scbt.com [scbt.com]

- 5. This compound | C8H10N2O | CID 88043 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. lup.lub.lu.se [lup.lub.lu.se]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 9. How to measure pKa by UV-vis spectrophotometry: A Chemagination Know-How Guide [chemagine.co.uk]

- 10. Rapid Determination of Ionization Constants (pKa) by UV Spectroscopy Using 96-Well Microtiter Plates - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Molecular Structure and Properties of 3-Amino-4-methylbenzamide

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of 3-Amino-4-methylbenzamide (Am-Me-Benz), a key chemical intermediate in pharmaceutical synthesis. We will delve into its molecular structure, physicochemical properties, and spectroscopic profile, offering field-proven insights and detailed methodologies for its analysis and application. This document is designed to be a practical resource for researchers and professionals engaged in drug discovery and development.

Core Molecular Attributes and Physicochemical Properties

This compound, with the CAS Number 19406-86-1, is a substituted aromatic amide.[1][2] Its structure, featuring an amino group and a methyl group on the benzene ring ortho and meta to the carboxamide group respectively, makes it a versatile building block in organic synthesis.[2]

Molecular Formula and Structure

The chemical formula for this compound is C₈H₁₀N₂O.[3] The molecule consists of a central benzene ring substituted with a methyl group at position 4, an amino group at position 3, and a primary amide (carboxamide) group at position 1.

Table 1: Key Molecular Identifiers

| Identifier | Value | Source(s) |

| IUPAC Name | This compound | [1] |

| CAS Number | 19406-86-1 | [1][2] |

| Molecular Formula | C₈H₁₀N₂O | [3] |

| Molecular Weight | 150.18 g/mol | [3] |

| SMILES | CC1=C(C=C(C=C1)C(=O)N)N | [1] |

| InChI | InChI=1S/C8H10N2O/c1-5-2-3-6(8(10)11)4-7(5)9/h2-4H,9H2,1H3,(H2,10,11) | [1][2] |

| InChIKey | VYBKAZXQKUFAHG-UHFFFAOYSA-N | [1][2] |

Physicochemical Properties

The physical and chemical properties of this compound are summarized in the table below. These properties are critical for its handling, storage, and application in synthetic chemistry. The compound typically appears as a light brown or light yellow to orange crystalline solid.[4]

Table 2: Physicochemical Data

| Property | Value | Source(s) |

| Appearance | Light brown crystalline solid | [4] |

| Melting Point | 128-132 °C | [4] |

| Boiling Point | 304 °C (estimated) | [4] |

| Density | 1.185 g/cm³ | [4] |

| Flash Point | 137.6 °C | [4] |

| Solubility | Data not available | [4] |

| pKa (predicted) | 16.47 ± 0.50 |

Spectroscopic and Analytical Characterization

A thorough understanding of the spectroscopic profile of this compound is essential for its identification and quality control.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon and hydrogen framework of the molecule.

-

¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to show distinct signals for the aromatic protons, the amine protons, the amide protons, and the methyl protons. The aromatic protons will exhibit characteristic splitting patterns based on their coupling with neighboring protons. The amine and amide protons may appear as broad singlets due to exchange phenomena. The methyl group will present as a singlet.

-

¹³C NMR Spectroscopy: The carbon NMR spectrum will display eight distinct signals corresponding to the eight carbon atoms in the molecule. The chemical shifts of the aromatic carbons will be in the downfield region (typically 110-150 ppm), with the carbon bearing the amino group being shifted upfield and the carbon attached to the carbonyl group shifted downfield. The carbonyl carbon will have the largest chemical shift (typically >165 ppm), and the methyl carbon will appear in the upfield region (around 20 ppm).[5][6][7]

Infrared (IR) Spectroscopy

The functional groups present in this compound give rise to characteristic absorption bands in the IR spectrum.

Table 3: Key IR Absorption Bands

| Wavenumber (cm⁻¹) | Functional Group | Vibration Mode | Source(s) |

| 3400-3200 | N-H (Amine and Amide) | Stretching | [8] |

| 3100-3000 | C-H (Aromatic) | Stretching | [9] |

| ~1650 | C=O (Amide) | Stretching | [8] |

| 1600-1450 | C=C (Aromatic) | Stretching | [9] |

| 1200-1029 | C-N | Stretching | [8] |

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the molecule. In electron ionization (EI) mass spectrometry, the molecular ion peak (M⁺) is expected at m/z 150. Common fragmentation pathways would involve the loss of the amide group (CONH₂) or cleavage of the methyl group.[1]

LC-MS data reveals a precursor ion at m/z 151.0866 ([M+H]⁺). Key fragment ions are observed at m/z 134.06, 108.0807, 93.0573, and 91.0543, which can be attributed to the loss of NH₃, CO, and subsequent rearrangements.[1]

High-Performance Liquid Chromatography (HPLC)

A reversed-phase HPLC method can be employed for the analysis of this compound. A typical method would utilize a C18 column with a mobile phase consisting of a mixture of acetonitrile and a buffered aqueous solution (e.g., with phosphoric or formic acid).[10] Detection is commonly performed using a UV detector.

-

Column: Newcrom R1 (a specialized reverse-phase column)[10]

-

Mobile Phase: A gradient of acetonitrile and water with a phosphoric acid modifier. For MS compatibility, formic acid should be used instead of phosphoric acid.[10]

-

Detection: UV spectrophotometer

-

Application: This method is suitable for purity determination and can be scaled for preparative separation to isolate impurities.[10]

Synthesis and Reactivity

Synthetic Pathway

A common synthetic route to this compound involves a multi-step process starting from toluene. This typically includes nitration, followed by reduction of the nitro group to an amine, and subsequent amidation of a carboxylic acid precursor.[2] An alternative approach described in the literature involves the reduction of a nitro-precursor, 3-nitro-4-phenylmethoxybenzamide, to the corresponding amino compound.

Sources

- 1. This compound | C8H10N2O | CID 88043 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. CAS 19406-86-1: this compound | CymitQuimica [cymitquimica.com]

- 3. chemscene.com [chemscene.com]

- 4. This compound, C8H10N2O, 19406-86-1, 2 Methyl 5 Carboxamidoaniline [mallakchemicals.com]

- 5. organicchemistrydata.org [organicchemistrydata.org]

- 6. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. Interpreting Infrared Spectra - Specac Ltd [specac.com]

- 9. uanlch.vscht.cz [uanlch.vscht.cz]

- 10. Separation of this compound on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]

An In-depth Technical Guide to the Solubility and Stability of 3-Amino-4-methylbenzamide for Researchers and Drug Development Professionals

Introduction: Understanding the Significance of 3-Amino-4-methylbenzamide

This compound, a substituted aromatic amide, serves as a crucial building block in the synthesis of a variety of organic molecules.[1][2] Its utility spans from the creation of dyes and pigments to being a key intermediate in the development of pharmaceutical agents.[1] For researchers, scientists, and drug development professionals, a comprehensive understanding of its physicochemical properties, particularly its solubility and stability, is paramount for its effective handling, formulation, and the assurance of its quality and efficacy in downstream applications. This guide provides an in-depth technical overview of the solubility and stability of this compound, complete with field-proven experimental protocols and insights into its potential degradation pathways.

Part 1: Solubility Profile of this compound

The solubility of an active pharmaceutical ingredient (API) or a key intermediate is a critical determinant of its bioavailability and formulation feasibility. The solubility of this compound has been characterized in various solvents, revealing a profile that necessitates careful consideration during experimental design and formulation development.

Quantitative and Qualitative Solubility Data

The solubility of this compound is summarized in the table below. The provided data is a compilation from various sources and offers a baseline for solvent selection.

| Solvent | Solubility | Temperature (°C) | pH |

| Water | 39.8 g/L | 20 | ~6.8 |

| Dimethyl Sulfoxide (DMSO) | Sparingly Soluble | Not Specified | Not Applicable |

| Methanol | Slightly Soluble | Not Specified | Not Applicable |

Data compiled from multiple sources.[3]

The aqueous solubility of 39.8 g/L at 20°C suggests that while it is soluble in water, high concentrations may be difficult to achieve, particularly under varying temperature and pH conditions. Its limited solubility in common organic solvents like methanol and DMSO indicates that solvent screening will be a critical step in process chemistry and formulation.

Experimental Protocol: Kinetic Solubility Assay

For early-stage drug discovery and development, a kinetic solubility assay provides a rapid and resource-efficient method to assess the solubility of a compound. This protocol is designed to be a self-validating system, providing reproducible and reliable data.

Objective: To determine the kinetic solubility of this compound in an aqueous buffer.

Materials:

-

This compound

-

Dimethyl Sulfoxide (DMSO)

-

Phosphate-buffered saline (PBS), pH 7.4

-

96-well microtiter plates

-

Automated liquid handler or calibrated multichannel pipettes

-

Plate shaker

-

Plate reader with UV-Vis capabilities or an HPLC-UV system

Step-by-Step Methodology:

-

Stock Solution Preparation: Prepare a 10 mM stock solution of this compound in 100% DMSO. Ensure the compound is fully dissolved.

-

Serial Dilution: Perform a serial dilution of the stock solution in DMSO to create a range of concentrations (e.g., 10, 5, 2.5, 1.25, 0.625 mM).

-

Assay Plate Preparation: Add a small volume (e.g., 2 µL) of each concentration from the serial dilution to the wells of a 96-well plate in triplicate. Include a DMSO-only control.

-

Aqueous Buffer Addition: Rapidly add PBS (pH 7.4) to each well to achieve a final volume of 200 µL. The final DMSO concentration should be low (e.g., 1%) to minimize its effect on solubility.

-

Incubation and Equilibration: Seal the plate and shake it vigorously for a predetermined period (e.g., 2 hours) at a constant temperature (e.g., 25°C) to allow for the precipitation of the compound.

-

Precipitate Removal (Filtration or Centrifugation):

-

Filtration: Use a 96-well filter plate to separate the precipitated compound from the supernatant.

-

Centrifugation: Centrifuge the plate at high speed (e.g., 3000 x g) for 10 minutes to pellet the precipitate.

-

-

Quantification of Soluble Compound:

-

UV-Vis Plate Reader: Transfer the clear supernatant to a new UV-transparent 96-well plate and measure the absorbance at the wavelength of maximum absorbance (λmax) for this compound.

-

HPLC-UV: Inject a known volume of the clear supernatant into a calibrated HPLC-UV system.

-

-

Data Analysis: Construct a calibration curve using known concentrations of this compound. Determine the concentration of the compound in the supernatant of the test wells. The highest concentration at which no precipitation is observed is the kinetic solubility.

Causality Behind Experimental Choices:

-

Kinetic vs. Thermodynamic Solubility: A kinetic solubility assay is chosen for its high-throughput nature, which is ideal for early-stage assessment. It reflects the solubility of a compound upon rapid addition to an aqueous environment, mimicking in vivo conditions more closely than thermodynamic solubility in some contexts.

-

DMSO as a Co-solvent: DMSO is used to create a high-concentration stock solution. The final concentration is kept low to minimize its impact on the aqueous solubility measurement.

-

PBS at pH 7.4: This buffer is chosen to mimic physiological pH, providing data relevant to the compound's behavior in biological systems.

Diagram of the Kinetic Solubility Assay Workflow:

Caption: Workflow for the kinetic solubility assay.

Part 2: Stability Profile of this compound

The chemical stability of a compound is a critical attribute that influences its shelf-life, storage conditions, and the potential for the formation of impurities. This compound is known to be stable under recommended storage conditions (cool, dry, and dark) and is noted to be air-sensitive.[4] However, a comprehensive understanding of its stability requires forced degradation studies, which are essential for identifying potential degradation pathways and developing stability-indicating analytical methods.

Forced Degradation Studies: An Overview

Forced degradation, or stress testing, involves subjecting the compound to conditions more severe than accelerated stability testing to elicit degradation.[5][6][7] This is a cornerstone of pharmaceutical development, as mandated by the International Council for Harmonisation (ICH) guidelines.[5][6][7] The primary goals are to understand the degradation pathways, identify the degradation products, and develop and validate a stability-indicating analytical method.[8][9][10]

Potential Degradation Pathways

Based on the chemical structure of this compound, which contains an aromatic amine and a benzamide functional group, the following degradation pathways are plausible:

-

Hydrolysis: The amide bond is susceptible to hydrolysis under both acidic and basic conditions, which would yield 3-amino-4-methylbenzoic acid and ammonia.[10]

-

Oxidation: The primary aromatic amine group is prone to oxidation, which can lead to the formation of nitroso, nitro, and other colored degradation products. The benzylic methyl group could also be a site of oxidation.

-

Photodegradation: Aromatic compounds can be susceptible to degradation upon exposure to light, leading to a variety of complex reactions.

Diagram of Potential Degradation Pathways:

Caption: Potential degradation pathways of this compound.

Experimental Protocol: Forced Degradation Study

This protocol provides a framework for conducting a forced degradation study on this compound in accordance with ICH guidelines.

Objective: To investigate the degradation of this compound under various stress conditions and to facilitate the development of a stability-indicating analytical method.

Materials:

-

This compound

-

Hydrochloric acid (HCl), 0.1 N

-

Sodium hydroxide (NaOH), 0.1 N

-

Hydrogen peroxide (H₂O₂), 3%

-

Methanol or Acetonitrile (HPLC grade)

-

Water (HPLC grade)

-

pH meter

-

Temperature-controlled oven

-

Photostability chamber

-

HPLC system with a UV or PDA detector

Step-by-Step Methodology:

-

Sample Preparation: Prepare solutions of this compound at a known concentration (e.g., 1 mg/mL) in a suitable solvent (e.g., 50:50 methanol:water).

-

Stress Conditions:

-

Acid Hydrolysis: Mix the sample solution with an equal volume of 0.1 N HCl. Heat at a controlled temperature (e.g., 60°C) for a defined period (e.g., 2, 4, 8, 24 hours).

-

Base Hydrolysis: Mix the sample solution with an equal volume of 0.1 N NaOH. Keep at room temperature or heat gently (e.g., 40°C) for a defined period, monitoring for degradation.

-

Oxidative Degradation: Mix the sample solution with an equal volume of 3% H₂O₂. Keep at room temperature for a defined period, protected from light.

-

Thermal Degradation: Store the solid compound and the sample solution in a temperature-controlled oven at an elevated temperature (e.g., 70°C).

-

Photostability: Expose the solid compound and the sample solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.[11] A control sample should be wrapped in aluminum foil to protect it from light.

-

-

Sample Neutralization and Dilution:

-

For acid-stressed samples, neutralize with an equivalent amount of 0.1 N NaOH.

-

For base-stressed samples, neutralize with an equivalent amount of 0.1 N HCl.

-

Dilute all stressed samples to a suitable concentration for HPLC analysis.

-

-

HPLC Analysis: Analyze all stressed samples, along with an unstressed control, using a suitable stability-indicating HPLC method. A reverse-phase HPLC method with a C18 column and a mobile phase of acetonitrile and water with a suitable buffer is a good starting point.[12]

-

Data Evaluation:

-

Monitor for the appearance of new peaks and a decrease in the peak area of the parent compound.

-

Assess peak purity of the parent compound peak in the stressed samples to ensure no co-eluting degradation products.

-

Quantify the percentage of degradation.

-

Attempt to identify major degradation products using techniques like LC-MS.

-

Trustworthiness of the Protocol: This protocol is based on the principles outlined in the ICH guidelines for stability testing, which are the globally accepted standard in the pharmaceutical industry. The inclusion of control samples and the use of a validated analytical method ensure the reliability of the results.

Part 3: Stability-Indicating Analytical Method

A crucial outcome of forced degradation studies is the development and validation of a stability-indicating analytical method (SIAM). A SIAM is a validated quantitative analytical procedure that can detect changes with time in the properties of the drug substance and drug product.[8]

Recommended Analytical Technique: High-Performance Liquid Chromatography (HPLC)

HPLC is the most widely used technique for the analysis of pharmaceutical compounds and their degradation products due to its high resolution, sensitivity, and specificity.[8] A reverse-phase HPLC method is generally suitable for a compound with the polarity of this compound.

A starting point for an HPLC method for this compound could be: [12]

-

Column: C18, 5 µm, 4.6 x 250 mm

-

Mobile Phase: A mixture of acetonitrile, water, and a suitable buffer (e.g., phosphate or acetate) to control pH. A gradient elution may be necessary to separate all degradation products.

-

Flow Rate: 1.0 mL/min

-

Detection: UV at the λmax of this compound.

-

Column Temperature: Controlled at a constant temperature (e.g., 30°C).

The method must be validated according to ICH guidelines to demonstrate its specificity, linearity, accuracy, precision, and robustness.

Conclusion: A Foundation for Success

This technical guide provides a comprehensive overview of the critical solubility and stability aspects of this compound. By understanding its solubility profile and employing robust experimental protocols, researchers can optimize its use in synthesis and formulation. Furthermore, a thorough investigation of its stability through forced degradation studies is not merely a regulatory requirement but a scientific necessity to ensure the quality, safety, and efficacy of any final product. The methodologies and insights presented herein are intended to provide a solid foundation for the successful application of this compound in research and drug development.

References

-

ICH Q1B Photostability Testing of New Drug Substances and Products. European Medicines Agency. Available at: [Link]

-

ICH Testing of Pharmaceuticals – Part 1 - Exposure Conditions. Atlas Material Testing Technology. Available at: [Link]

-

Separation of this compound on Newcrom R1 HPLC column. SIELC Technologies. Available at: [Link]

-

Forced Degradation Studies. MedCrave online. Available at: [Link]

-

Forced Degradation Study an Essential Approach to Develop Stability Indicating Method. Pharmatutor. Available at: [Link]

-

Stability Indicating HPLC Method Development –A Review. International Journal of Trend in Scientific Research and Development (IJTSRD). Available at: [Link]

-

Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical Analysis. Available at: [Link]

-

Stability indicating study by using different analytical techniques. International Journal for Scientific Research & Development (IJSDR). Available at: [Link]

-

This compound | C8H10N2O | CID 88043. PubChem. Available at: [Link]

-

This compound, C8H10N2O, 19406-86-1, 2 Methyl 5 Carboxamidoaniline. Mallak Specialties. Available at: [Link]

-

Hydrolysis of aromatic amide gives a Acids b Amines class 12 chemistry CBSE. Vedantu. Available at: [Link]

-

Unexpected Hydrolytic Instability of N-Acylated Amino Acid Amides and Peptides. The Journal of Organic Chemistry. Available at: [Link]

Sources

- 1. This compound, C8H10N2O, 19406-86-1, 2 Methyl 5 Carboxamidoaniline [mallakchemicals.com]

- 2. CAS 19406-86-1: this compound | CymitQuimica [cymitquimica.com]

- 3. echemi.com [echemi.com]

- 4. This compound | 19406-86-1 [chemicalbook.com]

- 5. longdom.org [longdom.org]

- 6. pharmtech.com [pharmtech.com]

- 7. medcraveonline.com [medcraveonline.com]

- 8. ijtsrd.com [ijtsrd.com]

- 9. ijsdr.org [ijsdr.org]

- 10. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 11. stability-indicating hplc method: Topics by Science.gov [science.gov]

- 12. Separation of this compound on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]

Introduction: Acknowledging the Utility and Hazard of a Key Intermediate

An In-depth Technical Guide to the Safe Handling of 3-Amino-4-methylbenzamide

This compound (CAS No. 19406-86-1) is an aromatic amine derivative that serves as a valuable building block in medicinal chemistry and drug development.[1] Its unique structure, featuring an aminobenzamide core, makes it a key intermediate in the synthesis of complex molecules, including potential therapeutic agents. However, as with many aromatic amines, its utility is intrinsically linked to significant health and environmental hazards.[2][3] This class of compounds is known for its potential toxicity, and this compound is no exception.[2]

This guide is designed for the professional researcher and scientist. It moves beyond a simple recitation of safety data sheet (SDS) information to provide a framework for risk assessment and safe handling rooted in scientific causality. We will explore the compound's known hazards, establish robust protocols for its handling based on a hierarchy of controls, and outline clear, actionable emergency procedures. The central thesis of this guide is that true laboratory safety is not merely about following rules, but about understanding the risks and engineering self-validating systems to mitigate them.

Section 1: Comprehensive Hazard Identification and Risk Assessment

A thorough understanding of a chemical's properties is the foundation of a credible safety plan. The risk associated with this compound stems from its acute toxicity, its potential for severe eye damage, and its environmental persistence.[4][5]

Physicochemical Properties

Understanding the physical state and properties of a compound dictates the primary routes of exposure and informs the selection of appropriate controls. As a solid powder, the primary risk during handling of the neat compound is the generation and inhalation of airborne dust.[5][6]

| Property | Value | Source |

| Molecular Formula | C₈H₁₀N₂O | [1] |

| Molecular Weight | 150.18 g/mol | [1][6] |

| Appearance | Grey solid powder | [4] |

| Melting Point | 128 °C | [4] |

| Boiling Point | 339 °C | [4] |

| Solubility in Water | 39.8 g/L (at 20 °C) | [4] |

| log Pow | -0.2 (at 23 °C) | [4] |

GHS Classification: A Multi-faceted Threat

The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides a clear picture of the dangers. This compound is classified as hazardous through multiple routes of exposure.[4][5] The "Danger" signal word underscores the need for stringent precautions.[5]

| Hazard Class | Category | Signal Word | Hazard Statement | GHS Pictogram |

| Acute Toxicity, Oral | Category 4 | Danger | H302: Harmful if swallowed | [4][5] |

| Acute Toxicity, Dermal | Category 4 | Danger | Harmful in contact with skin | [5] |

| Acute Toxicity, Inhalation | Category 4 | Danger | Harmful if inhaled | [5] |

| Serious Eye Damage/Irritation | Category 1 | Danger | H318: Causes serious eye damage | [4][5] |

| Skin Corrosion/Irritation | Category 2 | Warning | H315: Causes skin irritation | [1][7] |

| STOT, Single Exposure | Category 3 | Warning | H335: May cause respiratory irritation | [1] |

| Hazardous to the Aquatic Environment, Long-term | Chronic 2 | (none) | H411: Toxic to aquatic life with long lasting effects | [1][4] |

Note: Classifications can vary slightly between suppliers based on the data they have aggregated.[1]

Toxicological Profile: The Rationale for Caution

While comprehensive toxicological data for this specific compound is limited, the available information and the nature of aromatic amines in general demand a high degree of caution.[2][6] The primary dangers are acute toxicity upon ingestion, inhalation, or skin contact, and the irreversible damage it can cause to the eyes.[4][5]

-

Acute Effects : The classification as "Harmful" (Category 4) indicates that significant adverse health effects can occur following a single exposure.[5] The potential for respiratory irritation necessitates handling in a well-ventilated area to prevent inhalation of dust.[1][6]

-

Eye Damage : The Category 1 classification for serious eye damage is a critical concern.[4][5] This implies a risk of irreversible damage upon contact. This hazard dictates the mandatory use of chemical safety goggles and, in some cases, a face shield.[4][5]

-

Environmental Hazard : The compound is toxic to aquatic life with long-lasting effects, as evidenced by an EC50 of 6.9 mg/L for Daphnia magna over 48 hours.[4] This necessitates stringent procedures for waste disposal to prevent environmental release.[4][6]

-

Carcinogenicity : No component of this product at levels greater than or equal to 0.1% is identified as a probable, possible, or confirmed human carcinogen by IARC.[6] However, many primary aromatic amines are known or suspected carcinogens, and it is prudent to handle this compound with appropriate caution to minimize long-term exposure.[2][8]

Section 2: The Hierarchy of Controls: A Proactive Safety Framework

Effective safety management prioritizes engineering and administrative controls over a sole reliance on Personal Protective Equipment (PPE). PPE is the last line of defense.

Caption: Hierarchy of controls adapted for this compound.

Engineering Controls: Isolating the Hazard

The primary method for controlling exposure to this powdered solid is through robust engineering controls.

-

Ventilation : All handling of this compound solid must be performed in a designated area within a certified chemical fume hood to minimize inhalation exposure.[9] When weighing the solid, a ventilated balance enclosure or powder containment hood should be used to prevent the release of fine dust into the laboratory environment.

-

Emergency Equipment : Ensure that eyewash stations and safety showers are located close to the workstation and are verified to be operational.[5] Their proximity is critical given the compound's classification as a Category 1 eye hazard.

Administrative Controls: Standardizing Safe Practices

Standard Operating Procedures (SOPs) are essential for ensuring that all personnel handle the material consistently and safely.

-

Designated Areas : Clearly demarcate areas where this compound is stored and handled.

-

Training : All personnel must receive and document training on the specific hazards of this compound and the SOPs for its safe handling before beginning work.

-

Hygiene Practices : Do not eat, drink, or smoke in areas where this chemical is handled.[4][5] Wash hands thoroughly after handling, even if gloves were worn.[5][6]

Personal Protective Equipment (PPE): The Final Barrier

PPE selection must be based directly on the identified hazards. It is not a substitute for proper engineering controls.[10]

| Body Part | Recommended PPE | Standard / Rationale |

| Eyes/Face | Tightly-fitting chemical safety goggles | Must conform to EN166 (EU) or be OSHA-approved (29 CFR 1910.133) to protect against dust and splashes.[4][5] A face shield may be required for large quantities or spill cleanup.[11] |

| Skin/Hands | Chemical-resistant nitrile gloves | Inspect gloves before use.[6] Use proper removal technique to avoid skin contact.[6] Double-gloving is recommended to minimize cross-contamination. |

| Body | Laboratory coat | A flame-resistant coat should be considered. Ensure it is fully buttoned.[4] |

| Respiratory | Not required under normal fume hood use | If engineering controls fail, during spill cleanup, or if irritation is experienced, use a NIOSH/MSHA-approved respirator (e.g., N95 for dust or a full-face respirator with appropriate cartridges for vapors).[4][6] |

Section 3: Protocols for Handling, Storage, and Disposal

The following protocols are designed to be self-validating systems, minimizing risk at each step of the workflow.

Step-by-Step Handling Protocol (Weighing and Transfer)

This protocol is designed to mitigate the primary risk of dust generation.

-

Preparation :

-

Confirm the chemical fume hood or ventilated enclosure is operational.

-

Don all required PPE as specified in Section 2.3.

-

Prepare all necessary labware and place it within the hood to minimize movement in and out of the controlled area.

-

-

Weighing :

-

Perform all weighing operations within a ventilated balance enclosure or fume hood.

-

Use a spatula to carefully transfer the solid to a tared weigh boat or vessel. Avoid any actions that could create dust, such as dropping or tapping the container.

-

Close the primary container immediately after dispensing.

-

-

Transfer/Dissolution :

-

Carefully add the weighed solid to the reaction vessel or solvent.

-

If adding to a solvent, add the solid slowly to prevent splashing.

-

Rinse the weigh boat with the reaction solvent to ensure a complete quantitative transfer.

-

-

Cleanup :

-

Carefully wipe down the spatula and work surface with a damp cloth or towel to collect any residual dust. Dispose of the wipe as contaminated solid waste.

-

Remove the outer pair of gloves (if double-gloving) before exiting the fume hood.

-

Storage and Incompatibility

Proper storage is crucial for maintaining the compound's integrity and preventing hazardous reactions.

-

Conditions : Store the container tightly closed in a dry, cool, and well-ventilated place.[5][6] Keep it segregated from incompatible materials.

-

Incompatible Materials : Avoid contact with strong oxidizing agents, acids, acid anhydrides, and acid chlorides.[5]

Spill Response Protocol

Immediate and correct response to a spill is critical to prevent exposure and environmental contamination.

Caption: Emergency spill response workflow for this compound.

Waste Disposal

All waste containing this compound must be treated as hazardous.

-

Solid Waste : Collect contaminated items (gloves, wipes, weigh boats) in a clearly labeled, sealed hazardous waste container.[6]

-

Liquid Waste : Collect solutions and rinse solvents in a labeled hazardous liquid waste container. Do not pour down the drain.[4][6]

-

Disposal Method : All waste must be disposed of through a licensed professional waste disposal service, often via chemical incineration.[6] Follow all local, state, and federal regulations.[4]

Section 4: Emergency and First Aid Procedures

In the event of an exposure, immediate and appropriate first aid is critical. The victim should always be referred for medical consultation.[6]

| Exposure Route | First Aid Protocol | Causality / Rationale |

| Inhalation | Move the victim to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[4][6] | To remove the individual from the contaminated atmosphere and support respiration. |

| Skin Contact | Immediately remove all contaminated clothing. Wash the affected area with soap and plenty of water for at least 15 minutes. Seek medical attention.[4][6] | To physically remove the compound from the skin surface and minimize absorption. |

| Eye Contact | Immediately rinse with pure water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention from an ophthalmologist.[4][6] | To dilute and flush the chemical from the eye. The severity of the eye damage hazard (Category 1) necessitates prolonged rinsing and specialist medical follow-up. |

| Ingestion | Rinse mouth with water. Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Call a doctor or Poison Control Center immediately.[4][6] | To dilute the chemical in the mouth and stomach. Vomiting is not induced to prevent aspiration of the chemical into the lungs. |

Firefighting Measures : In case of fire, use dry chemical, carbon dioxide, or alcohol-resistant foam.[4] Firefighters must wear a self-contained breathing apparatus (SCBA) and full protective gear, as hazardous decomposition products like nitrogen oxides (NOx) and carbon monoxide (CO) can be generated.[5][6]

References

-

MSDS of this compound . Capot Chemical Co., Ltd. [Link]

-

This compound | C8H10N2O | CID 88043 . PubChem, National Institutes of Health. [Link]

-

Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines . ACS Publications. [Link]

-

Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines . ResearchGate. [Link]

-

What are the Health and Safety Guidelines for Using Amines? . Diplomata Comercial. [Link]

-

SAFETY DATA SHEET: Aromatic Amine Cleaning Developing Solution . SKC Inc. [Link]

-

amines, aromatic | 2002 . NIOSH - CDC. [Link]

-

3-Amino-N-methylbenzamide | C8H10N2O | CID 676526 . PubChem, National Institutes of Health. [Link]

Sources

- 1. This compound | C8H10N2O | CID 88043 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. researchgate.net [researchgate.net]

- 4. echemi.com [echemi.com]

- 5. fishersci.com [fishersci.com]

- 6. capotchem.cn [capotchem.cn]

- 7. This compound | 19406-86-1 | Tokyo Chemical Industry UK Ltd. [tcichemicals.com]

- 8. cdc.gov [cdc.gov]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. diplomatacomercial.com [diplomatacomercial.com]

- 11. international.skcinc.com [international.skcinc.com]

An In-depth Technical Guide to the Synthesis of 3-Amino-4-methylbenzamide for Advanced Research and Development

This guide provides a comprehensive technical overview of the synthetic pathways leading to 3-Amino-4-methylbenzamide, a key intermediate in the development of novel therapeutics, including PARP and ERK1/ERK2 inhibitors, as well as a valuable building block in the synthesis of specialized dyes.[1][2] This document is intended for researchers, chemists, and professionals in the field of drug development and materials science, offering detailed, field-proven insights into the synthesis, purification, and characterization of this important molecule.

Introduction and Strategic Importance

This compound (CAS No. 19406-86-1) is an aromatic amine and a primary amide with the molecular formula C₈H₁₀N₂O.[3] Its structure, featuring an amino group and a methyl group on a benzamide scaffold, makes it a versatile precursor for the synthesis of more complex heterocyclic systems. The strategic importance of this compound lies in its utility as a core fragment in the synthesis of bioactive molecules, particularly in oncology research. This guide will delve into the primary and alternative synthetic routes, providing not only procedural details but also the underlying chemical principles that govern these transformations.

Physicochemical and Safety Data

A thorough understanding of the physical and chemical properties, along with the safety profile of this compound and its precursors, is paramount for safe and effective laboratory execution.

| Property | Value | Source |

| Molecular Formula | C₈H₁₀N₂O | [3] |

| Molecular Weight | 150.18 g/mol | [3] |

| Appearance | Light brown to pale yellow crystalline solid | [1] |

| Melting Point | 128-132 °C | [1] |

| Boiling Point | 304 °C | [1] |

| Solubility | Soluble in polar solvents | [2] |

| pKa | Data not readily available | |

| LogP | -0.3 | [3] |

Safety Profile:

This compound is classified as harmful if swallowed and causes serious eye irritation.[3] Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times. All manipulations should be performed in a well-ventilated fume hood. For detailed safety information, consult the Safety Data Sheet (SDS).[3]

Primary Synthesis Pathway: A Two-Step Approach

The most direct and widely employed route for the synthesis of this compound involves a two-step process starting from 4-methylbenzoic acid (p-toluic acid). This pathway is favored for its high yields and the commercial availability of the starting material.

Step 1: Nitration of 4-Methylbenzoic Acid to 4-Methyl-3-nitrobenzoic Acid

The initial step involves the regioselective nitration of 4-methylbenzoic acid. The carboxylic acid group is a meta-director, while the methyl group is an ortho-, para-director. In the strongly acidic conditions of the nitration reaction, the carboxylic acid group is protonated, enhancing its deactivating and meta-directing effect, leading to the desired 3-nitro isomer as the major product.

Reaction Mechanism: The reaction proceeds via electrophilic aromatic substitution, where the nitronium ion (NO₂⁺), generated in situ from nitric acid and sulfuric acid, acts as the electrophile.

Caption: Mechanism of Nitration of 4-Methylbenzoic Acid.

Experimental Protocol:

A detailed protocol for the nitration of 4-methylbenzoic acid is adapted from established literature procedures.[4]

-

In a flask equipped with a magnetic stirrer and placed in an ice-salt bath, cool 100 mL of concentrated sulfuric acid to 0-5 °C.

-

Slowly add 27.2 g (0.2 mol) of 4-methylbenzoic acid to the cooled sulfuric acid, ensuring the temperature does not exceed 10 °C.

-

In a separate beaker, prepare the nitrating mixture by cautiously adding 20 mL of concentrated nitric acid to 20 mL of concentrated sulfuric acid, keeping the mixture cool.

-

Add the nitrating mixture dropwise to the solution of 4-methylbenzoic acid over 30-60 minutes, maintaining the reaction temperature below 10 °C.

-

After the addition is complete, continue stirring for an additional 30 minutes.

-

Pour the reaction mixture slowly onto 500 g of crushed ice with vigorous stirring.

-

Collect the precipitated crude product by vacuum filtration and wash thoroughly with cold water.

-

Recrystallize the crude product from ethanol to yield pure 4-Methyl-3-nitrobenzoic acid.

Expected Yield: 80-85%

Step 2: Amidation of 4-Methyl-3-nitrobenzoic Acid to 4-Methyl-3-nitrobenzamide

The carboxylic acid is then converted to the primary amide. A common method involves the activation of the carboxylic acid, for example, by conversion to the acyl chloride, followed by reaction with ammonia.

Reaction Scheme:

Caption: General workflow for catalytic hydrogenation.

Experimental Protocol:

This protocol is based on a general procedure for the catalytic hydrogenation of nitroarenes. [5]

-

In a high-pressure autoclave, dissolve 18.0 g (0.1 mol) of 4-Methyl-3-nitrobenzamide in 200 mL of methanol.

-

Carefully add 0.9 g of 10% Pd/C catalyst to the solution under an inert atmosphere of nitrogen.

-

Seal the autoclave, purge with nitrogen three times, and then pressurize with hydrogen gas to 50 psi.

-

Stir the reaction mixture at room temperature for 4-6 hours, monitoring the reaction progress by TLC or HPLC.

-

Once the reaction is complete, carefully vent the hydrogen and purge the autoclave with nitrogen.

-

Filter the reaction mixture through a pad of Celite to remove the catalyst, and wash the Celite pad with methanol.

-

Combine the filtrates and remove the solvent under reduced pressure.

-

The crude this compound can be purified by recrystallization from a suitable solvent such as an ethanol/water mixture.

Expected Yield: >95%

Alternative Synthetic Strategies

While the primary pathway is robust, alternative methods can be advantageous depending on the availability of starting materials and the desired scale of the synthesis.

Reduction of 4-Methyl-3-nitrobenzamide using Metal/Acid Systems

An alternative to catalytic hydrogenation is the use of a metal in an acidic medium, such as tin(II) chloride in hydrochloric acid or iron in acetic acid. [6]These methods are often used in laboratories where high-pressure hydrogenation equipment is not available.

Experimental Protocol (using SnCl₂/HCl): [6]

-

To a solution of 18.0 g (0.1 mol) of 4-Methyl-3-nitrobenzamide in 200 mL of ethanol, add 113 g (0.5 mol) of SnCl₂·2H₂O.

-

Heat the mixture to reflux and stir for 2-3 hours.

-

Cool the reaction mixture and pour it into a beaker of crushed ice.

-

Carefully basify the mixture with a concentrated solution of sodium hydroxide to precipitate the tin salts.

-

Extract the product with ethyl acetate (3 x 100 mL).

-

Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure to yield the crude product, which can be purified by recrystallization.

Hofmann Rearrangement of 4-Methylisophthalamide

A more conceptually distinct approach is the Hofmann rearrangement of a suitable precursor. [7]This reaction involves the conversion of a primary amide to a primary amine with one fewer carbon atom. Starting from 4-methylisophthalamide, a Hofmann rearrangement could potentially yield this compound.

Reaction Mechanism: The reaction proceeds through the formation of an N-bromoamide, which rearranges to an isocyanate intermediate. The isocyanate is then hydrolyzed to the primary amine. [8]

Caption: Simplified mechanism of the Hofmann Rearrangement.

This route is less common for this specific target but serves as an example of alternative synthetic design. The synthesis of the starting 4-methylisophthalamide would add extra steps to the overall sequence.

Purification and Characterization

Rigorous purification and characterization are essential to ensure the quality of the synthesized this compound for its intended applications.

Purification:

-

Recrystallization: The crude product can be effectively purified by recrystallization. A mixture of ethanol and water is a common solvent system. The crude solid is dissolved in a minimal amount of hot ethanol, and water is added dropwise until the solution becomes turbid. The solution is then allowed to cool slowly to form crystals.

Characterization:

-

Thin-Layer Chromatography (TLC): TLC is a quick and effective method to monitor the progress of the reaction and assess the purity of the product. A typical mobile phase would be a mixture of ethyl acetate and hexane.

-

High-Performance Liquid Chromatography (HPLC): For quantitative purity analysis, reverse-phase HPLC is suitable. A C18 column with a mobile phase of acetonitrile and water (with a small amount of formic or phosphoric acid) can be used. [9]* Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The ¹H NMR spectrum provides information about the number and types of protons in the molecule. Expected chemical shifts (in ppm) would include signals for the aromatic protons, the amino protons, the amide protons, and the methyl protons. [3][10] * ¹³C NMR: The ¹³C NMR spectrum reveals the number of unique carbon environments in the molecule. [3][10]* Infrared (IR) Spectroscopy: The IR spectrum shows characteristic absorption bands for the functional groups present, such as the N-H stretches of the amino and amide groups, and the C=O stretch of the amide. [3]* Mass Spectrometry (MS): Mass spectrometry confirms the molecular weight of the compound. The fragmentation pattern can provide additional structural information. [3][11]

Analytical Technique Expected Observations ¹H NMR Aromatic protons (multiple signals), NH₂ protons (broad singlet), CONH₂ protons (broad singlet), CH₃ protons (singlet). ¹³C NMR Signals for aromatic carbons, amide carbonyl carbon, and methyl carbon. IR (cm⁻¹) ~3400-3200 (N-H stretch), ~1650 (C=O stretch, amide I), ~1620 (N-H bend, amide II). | MS (m/z) | Molecular ion peak at [M+H]⁺ = 151. |

-

Conclusion

The synthesis of this compound is a well-established process that is crucial for the advancement of various fields, particularly in medicinal chemistry. The primary synthetic route, involving the nitration of 4-methylbenzoic acid followed by amidation and reduction, is a reliable and high-yielding method. Alternative strategies, while less common, offer flexibility in synthetic planning. This guide provides the necessary technical details and theoretical background to enable researchers to confidently synthesize and characterize this important chemical intermediate. Adherence to safety protocols and rigorous analytical characterization are paramount to ensure the successful and safe execution of these synthetic procedures.

References

-

The Royal Society of Chemistry. (n.d.). Supplementary Information Hydrogenation of Amides Catalyzed by Combined Catalytic System of Ru Complex with Zinc Salt. Retrieved January 9, 2026, from [Link]

-

PubChem. (n.d.). This compound. Retrieved January 9, 2026, from [Link]

- Google Patents. (n.d.). CN104356022A - Synthetic method of N-methyl-4-(methyl amino)-3-nitrobenzamide.

-

Wikipedia. (2023, December 26). Hofmann rearrangement. Retrieved January 9, 2026, from [Link]

-

Centers for Disease Control and Prevention. (n.d.). Supporting Information. Retrieved January 9, 2026, from [Link]

-

Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 25.16 MHz, CDCl3, experimental) (HMDB0029638). Retrieved January 9, 2026, from [Link]

-

Mallak Specialties. (2018, November). Technical Data Sheet of this compound. Retrieved January 9, 2026, from [Link]

-

NROChemistry. (n.d.). Hofmann Rearrangement: Mechanism & Examples. Retrieved January 9, 2026, from [Link]

-

Master Organic Chemistry. (2017, September 19). The Hofmann and Curtius Rearrangements. Retrieved January 9, 2026, from [Link]

-

Organic Chemistry Portal. (n.d.). Hydrogen. Retrieved January 9, 2026, from [Link]

-

University of Wisconsin-Madison. (n.d.). NMR Spectroscopy :: 13C NMR Chemical Shifts. Retrieved January 9, 2026, from [Link]

-

Pharm D Guru. (n.d.). 31. HOFMANN REARRANGEMENT. Retrieved January 9, 2026, from [Link]

-

Organic Syntheses. (n.d.). Benzoic acid, m-nitro-, methyl ester. Retrieved January 9, 2026, from [Link]

-

University College London. (n.d.). Chemical shifts. Retrieved January 9, 2026, from [Link]

-

ResearchGate. (n.d.). Summary of the proposed fragmentation pathways for compounds 3a and 4a.... Retrieved January 9, 2026, from [Link]

-

University of California, Irvine. (n.d.). 13-C NMR Chemical Shift Table.pdf. Retrieved January 9, 2026, from [Link]

-

SciSpace. (n.d.). Aryl Nitro Reduction with Iron Powder or Stannous Chloride under Ultrasonic Irradiation. Retrieved January 9, 2026, from [Link]

-

Chemistry Notes. (n.d.). Hofmann Rearrangement: Mechanism, application.. Retrieved January 9, 2026, from [Link]

-

National Center for Biotechnology Information. (2020, January 10). Mechanochemical Catalytic Transfer Hydrogenation of Aromatic Nitro Derivatives. Retrieved January 9, 2026, from [Link]

-

Master Organic Chemistry. (2011, November 25). Palladium on Carbon (Pd/C) for Catalytic Hydrogenation of Alkenes. Retrieved January 9, 2026, from [Link]

-

Dye intermediates. (2013, April 2). This compound. Retrieved January 9, 2026, from [Link]

- Google Patents. (n.d.). DE102008033324A1 - Pd / C hydrogenation catalyst, preparation and use thereof.

-

SIELC Technologies. (2018, May 16). Separation of this compound on Newcrom R1 HPLC column. Retrieved January 9, 2026, from [Link]

-

Wiley Online Library. (2024, December 12). Tandem mass spectrometry of homologous 3‐hydroxyfurazan and nitrile amino acids: Analysis of cooperative interactions and fragmentation processes. Retrieved January 9, 2026, from [Link]

-

ResearchGate. (2025, August 7). Pd/C-Catalyzed Transfer Hydrogenation with Hantzsch Ester 1,4-Dihydropyridine for the Reduction of Aromatic Azides, Aromatic Nitro Compounds and Olefins. Retrieved January 9, 2026, from [Link]

-

PubMed. (n.d.). Tandem mass spectrometry of homologous 3-hydroxyfurazan and nitrile amino acids: Analysis of cooperative interactions and fragmentation processes. Retrieved January 9, 2026, from [Link]

Sources

- 1. This compound, C8H10N2O, 19406-86-1, 2 Methyl 5 Carboxamidoaniline [mallakchemicals.com]

- 2. CAS 19406-86-1: this compound | CymitQuimica [cymitquimica.com]

- 3. This compound | C8H10N2O | CID 88043 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. scispace.com [scispace.com]

- 7. Hofmann rearrangement - Wikipedia [en.wikipedia.org]

- 8. pharmdguru.com [pharmdguru.com]

- 9. This compound | SIELC Technologies [sielc.com]

- 10. rsc.org [rsc.org]

- 11. researchgate.net [researchgate.net]

The Synthetic Heart of a Key Building Block: An In-Depth Technical Guide to the Key Intermediates in 3-Amino-4-methylbenzamide Synthesis

Introduction: The Significance of 3-Amino-4-methylbenzamide

This compound is a vital chemical intermediate, finding extensive application in the synthesis of pharmaceuticals and dyes.[1] Its molecular architecture, featuring a benzamide core with strategically positioned amino and methyl groups, makes it a versatile precursor for the construction of more complex molecular entities. This guide provides an in-depth exploration of the primary synthetic pathway to this compound, focusing on the critical intermediates and the chemical principles that govern their formation. Our journey will commence with a readily available starting material, p-toluic acid, and traverse through nitration, amidation, and reduction steps, elucidating the "why" behind each experimental choice to provide a comprehensive understanding for researchers, scientists, and drug development professionals.

A Bird's-Eye View: The Synthetic Pathway

The most common and industrially scalable synthesis of this compound begins with p-toluic acid. The overall transformation can be visualized as a three-step process, each involving a key intermediate.

Caption: Overall synthetic workflow from p-toluic acid to this compound.

Key Intermediate 1: 4-Methyl-3-nitrobenzoic Acid - The Gateway to Functionalization

The synthesis begins with the introduction of a nitro group onto the aromatic ring of p-toluic acid. This electrophilic aromatic substitution reaction is a cornerstone of organic synthesis and is pivotal in directing the subsequent functionalization of the molecule.

The "Why": Understanding the Nitration Reaction

The nitration of p-toluic acid is a classic example of electrophilic aromatic substitution. The reaction is typically carried out using a mixture of concentrated nitric acid and sulfuric acid. Sulfuric acid acts as a catalyst, protonating nitric acid to form the highly electrophilic nitronium ion (NO₂⁺), the key reactive species.[2]

Caption: Mechanism of the nitration of p-toluic acid.

The methyl group of p-toluic acid is an activating, ortho-, para-directing group. However, the carboxylic acid group is a deactivating, meta-directing group. In the strongly acidic conditions of the reaction, the carboxylic acid is protonated, further enhancing its electron-withdrawing nature. This powerful deactivating effect overrides the influence of the methyl group, directing the incoming nitro group to the position meta to the carboxyl group, which is the 3-position.[2]

Experimental Protocol: Synthesis of 4-Methyl-3-nitrobenzoic Acid

This protocol is adapted from established methods for the nitration of benzoic acid derivatives.[3]

Materials and Reagents:

-

p-Toluic acid

-

Concentrated sulfuric acid (H₂SO₄)

-

Concentrated nitric acid (HNO₃)

-

Deionized water

-

Ice

-

Ethanol (for recrystallization)

Procedure:

-

Reaction Setup: In a flask suitable for the scale of the reaction, cool concentrated sulfuric acid to 0-5 °C in an ice bath.

-

Dissolution of Starting Material: Slowly add p-toluic acid to the cooled sulfuric acid with constant stirring until it is fully dissolved. Maintain the temperature below 10 °C.

-

Preparation of Nitrating Mixture: In a separate vessel, prepare the nitrating mixture by slowly adding concentrated nitric acid to an equal volume of concentrated sulfuric acid, ensuring the mixture remains cool.

-

Nitration: While vigorously stirring the solution of p-toluic acid in sulfuric acid, slowly add the chilled nitrating mixture dropwise. The reaction is exothermic, and the temperature should be carefully maintained between 0 and 10 °C.[3]

-

Reaction Completion: After the addition is complete, continue stirring the reaction mixture for an additional 30-60 minutes to ensure the reaction goes to completion.

-

Work-up and Isolation: Carefully pour the reaction mixture onto a generous amount of crushed ice in a beaker. The crude 4-methyl-3-nitrobenzoic acid will precipitate as a solid.

-

Filtration and Washing: Collect the solid product by vacuum filtration and wash it thoroughly with cold deionized water to remove any residual acid.

-

Purification: The crude product can be purified by recrystallization from a mixture of ethanol and water to yield off-white to pale yellow crystals.

Key Intermediate 2: 4-Methyl-3-nitrobenzamide - Building the Amide Backbone

With the nitro group in place, the next crucial step is the conversion of the carboxylic acid functionality into a primary amide. This transformation is essential for the final product's structure and properties.

The "Why": The Chemistry of Amide Formation

Direct conversion of a carboxylic acid to an amide by reaction with ammonia is possible but often requires high temperatures. A more efficient and common laboratory-scale method involves the activation of the carboxylic acid. A widely used approach is the conversion of the carboxylic acid to a more reactive acyl chloride using a reagent like thionyl chloride (SOCl₂). The resulting acyl chloride is then highly susceptible to nucleophilic attack by ammonia to form the amide.[4][5]

Caption: Mechanism of amidation via an acyl chloride intermediate.

Experimental Protocol: Synthesis of 4-Methyl-3-nitrobenzamide

This protocol is based on general procedures for the synthesis of amides from carboxylic acids via acyl chlorides.[4][5]

Materials and Reagents:

-

4-Methyl-3-nitrobenzoic acid

-

Thionyl chloride (SOCl₂)

-

Anhydrous toluene or dichloromethane (solvent)

-

Concentrated aqueous ammonia (NH₄OH)

-

Deionized water

-

Ice

Procedure:

-

Acyl Chloride Formation: In a round-bottom flask equipped with a reflux condenser and a gas trap, suspend 4-methyl-3-nitrobenzoic acid in an excess of thionyl chloride. A small amount of dimethylformamide (DMF) can be added as a catalyst.

-

Reaction: Gently reflux the mixture until the solid dissolves and the evolution of sulfur dioxide and hydrogen chloride gases ceases.

-

Removal of Excess Reagent: After the reaction is complete, carefully remove the excess thionyl chloride by distillation under reduced pressure.

-

Amidation: Dissolve the crude 4-methyl-3-nitrobenzoyl chloride in a suitable anhydrous solvent like toluene or dichloromethane and cool the solution in an ice bath.

-

Addition of Ammonia: Slowly add concentrated aqueous ammonia to the cooled solution with vigorous stirring. The amide will precipitate out of the solution.

-

Isolation and Purification: Collect the solid product by vacuum filtration, wash it with cold water, and then with a small amount of cold ethanol. The product can be further purified by recrystallization.